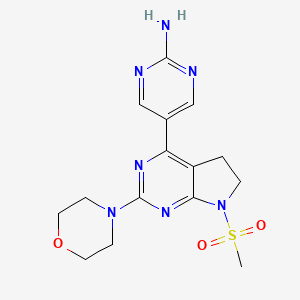
CH5132799
Übersicht
Beschreibung
CH-5132799, also known as Izorlisib, is a selective inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks). This compound has shown potent antitumor activity, particularly against tumors harboring mutations in the PIK3CA gene. The PI3K pathway plays a crucial role in cell proliferation and survival, making CH-5132799 a promising candidate for cancer therapy .
Wissenschaftliche Forschungsanwendungen
CH-5132799 wurde ausgiebig auf seine Antitumoraktivität untersucht. Es hat starke antiproliferative Wirkungen gegen verschiedene Krebszelllinien gezeigt, darunter Brust-, Eierstock-, Prostata- und Gebärmutterkrebs. Die Verbindung ist besonders wirksam gegen Tumoren mit PIK3CA-Mutationen .
In der klinischen Forschung wurde CH-5132799 auf seine Toxizität, Pharmakokinetik und Pharmakodynamik bei Patienten mit metastasierendem Krebs untersucht. Es hat vielversprechende Ergebnisse bei der Reduzierung der Tumorgröße und der Verbesserung der Patientenergebnisse gezeigt .
5. Wirkmechanismus
CH-5132799 entfaltet seine Wirkung, indem es selektiv Klasse-I-PI3Ks, insbesondere PI3Kα-Mutanten, inhibiert. Diese Inhibition verhindert die Phosphorylierung von Akt, einem Schlüsselprotein im PI3K/Akt/mTOR-Signalweg. Durch die Blockierung dieses Signalwegs reduziert CH-5132799 die Zellproliferation und induziert Apoptose in Krebszellen .
Ähnliche Verbindungen:
Buparlisib (BKM120): Ein weiterer PI3K-Inhibitor mit breitem Wirkungsspektrum gegen Klasse-I-PI3Ks.
Alpelisib (BYL719): Ein selektiver Inhibitor von PI3Kα, ähnlich wie CH-5132799.
Copanlisib (BAY 80-6946): Ein pan-Klasse-I-PI3K-Inhibitor mit Aktivität gegen mehrere PI3K-Isoformen.
Einzigartigkeit von CH-5132799: CH-5132799 ist einzigartig in seiner selektiven Inhibition von PI3Kα-Mutanten, wodurch es besonders wirksam gegen Tumoren mit PIK3CA-Mutationen ist. Im Gegensatz zu einigen anderen PI3K-Inhibitoren kehrt CH-5132799 den negativen Feedback-Kreislauf des PI3K/Akt/mTOR-Signalwegs nicht um, was in bestimmten therapeutischen Kontexten von Vorteil sein kann .
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CH-5132799 involves multiple steps, including the formation of bipyrimidine and oligopyrimidine rings. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving pyrimidine derivatives .
Industrial Production Methods: Industrial production of CH-5132799 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is produced under stringent conditions to meet the requirements for pharmaceutical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CH-5132799 unterliegt hauptsächlich Inhibitionsreaktionen, bei denen es selektiv Klasse-I-PI3Ks, insbesondere PI3Kα-Mutanten, inhibiert. Es unterliegt in seiner therapeutischen Anwendung keinen typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution .
Häufige Reagenzien und Bedingungen: Die Verbindung interagiert mit ATP-Bindungsstellen des Enzyms, was auf einen ATP-kompetitiven Hemmmechanismus hindeutet. Die spezifischen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind proprietär .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Interaktion von CH-5132799 mit seinem Ziel gebildet wird, ist die inhibierte Form des PI3K-Enzyms, was zu einer verringerten Phosphorylierung von nachgeschalteten Zielmolekülen wie Akt führt .
Vergleich Mit ähnlichen Verbindungen
Buparlisib (BKM120): Another PI3K inhibitor with broad-spectrum activity against class I PI3Ks.
Alpelisib (BYL719): A selective inhibitor of PI3Kα, similar to CH-5132799.
Copanlisib (BAY 80-6946): A pan-class I PI3K inhibitor with activity against multiple PI3K isoforms.
Uniqueness of CH-5132799: CH-5132799 is unique in its selective inhibition of PI3Kα mutants, making it particularly effective against tumors with PIK3CA mutations. Unlike some other PI3K inhibitors, CH-5132799 does not reverse the negative feedback loop of the PI3K/Akt/mTOR signaling pathway, which can be advantageous in certain therapeutic contexts .
Eigenschaften
IUPAC Name |
5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGHXKRHKHPBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678540 | |
| Record name | 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007207-67-1 | |
| Record name | CH-5132799 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007207671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CH-5132799 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IZORLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCL936W835 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)
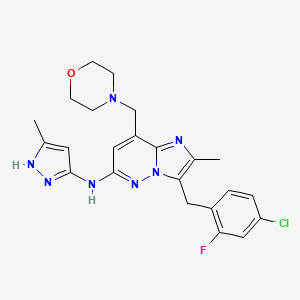
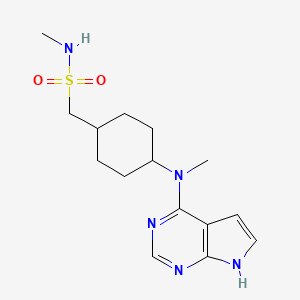
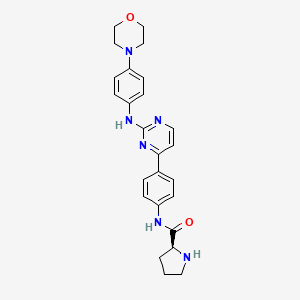
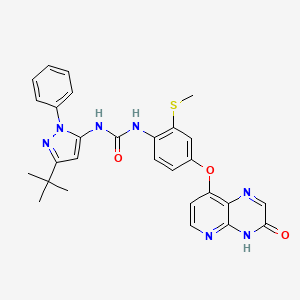
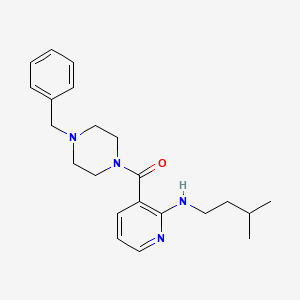
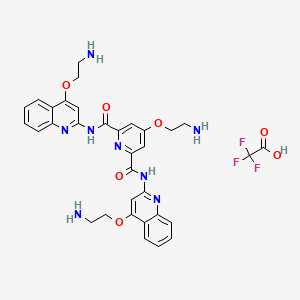

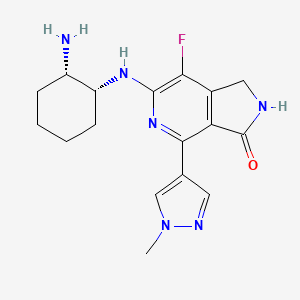
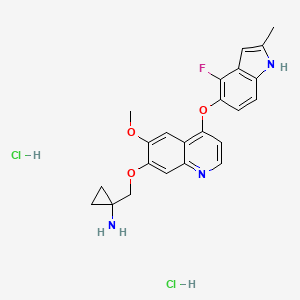
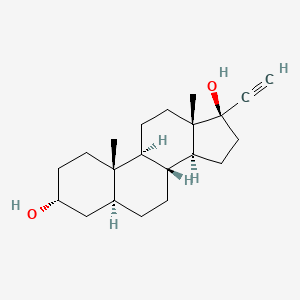

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)
